A Technical Guide to the Chemical Properties and Synthetic Strategies of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
A Technical Guide to the Chemical Properties and Synthetic Strategies of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties into drug candidates.[1] This four-membered heterocycle, while strained, offers greater stability than its aziridine counterpart, making it a versatile building block for exploring chemical space.[2][3] This guide provides a comprehensive technical overview of 3-substituted 3-hydroxyazetidines, with a specific focus on the synthesis, characterization, and chemical properties of 3-(Propan-2-yl)azetidin-3-ol hydrochloride. We will delve into its core characteristics, propose a robust synthetic pathway based on established organometallic chemistry, and discuss critical aspects of its stability and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Azetidine Scaffold: A Privileged Motif in Drug Design
Azetidines have emerged as a "privileged" structural motif in drug discovery, appearing in numerous bioactive compounds and approved therapeutics.[4] Their value stems from a unique combination of structural and physical properties:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of attached substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding.[1]
-
Improved Physicochemical Properties: Incorporation of the azetidine ring can modulate key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and permeability compared to analogous carbocyclic systems like cyclobutane.
-
Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation than more flexible acyclic amines.
-
Novel Chemical Space: As a three-dimensional scaffold, it allows for the precise vectoral projection of substituents into binding pockets, providing a powerful tool for structure-activity relationship (SAR) studies.[5]
This combination of features has led to the successful integration of azetidines into drugs across various therapeutic areas, including antihypertensives like Azelnidipine and kinase inhibitors such as Cobimetinib.[2] The 3-hydroxyazetidine subunit, in particular, serves as a versatile intermediate, offering a handle for further functionalization or acting as a key pharmacophoric element.[6][7]
Core Physicochemical Properties
While extensive experimental data for 3-(Propan-2-yl)azetidin-3-ol hydrochloride is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds, primarily the parent Azetidin-3-ol hydrochloride.
| Property | 3-(Propan-2-yl)azetidin-3-ol Hydrochloride | Azetidin-3-ol Hydrochloride (for comparison) |
| CAS Number | 848192-94-9[8] | 18621-18-6[9][10][11] |
| Molecular Formula | C₆H₁₄ClNO | C₃H₈ClNO[9][11] |
| Molecular Weight | 151.63 g/mol | 109.55 g/mol [9][11] |
| Appearance | Predicted to be a white to off-white solid | White to Off-White Crystalline Powder[6][7][12] |
| Purity | ≥95% (as per supplier data)[8] | ≥98% (typical commercial purity)[9] |
| Solubility | Predicted to be soluble in water, DMSO, and methanol | Soluble in water, DMSO, methanol[7] |
| Melting Point | Not reported | 85 - 92 °C[6][7] |
| Storage | Recommended: Room temperature, sealed in dry, away from moisture[10][13] | 4°C, sealed storage, away from moisture[10][12] |
Synthesis and Mechanistic Considerations
A robust and logical synthesis for 3-substituted-3-hydroxyazetidines involves the nucleophilic addition of an organometallic reagent to an N-protected 3-azetidinone. This approach offers high convergence and excellent control over the introduction of the C3-substituent.
Proposed Synthetic Workflow
The most field-proven approach to synthesize the target compound is a three-step sequence starting from a commercially available N-Boc-3-azetidinone.
Caption: Proposed synthetic workflow for 3-(Propan-2-yl)azetidin-3-ol HCl.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical transformations. Each step includes checkpoints for reaction monitoring.
Objective: To synthesize 3-(Propan-2-yl)azetidin-3-ol hydrochloride.
Materials:
-
N-Boc-3-azetidinone
-
Isopropylmagnesium bromide (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (4.0 M in 1,4-Dioxane)
-
Diethyl ether (Et₂O)
Procedure:
-
Step 1: Grignard Addition
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-azetidinone (1.0 eq).
-
Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is critical to control the exothermicity of the Grignard addition and prevent side reactions.
-
Add isopropylmagnesium bromide (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C.
-
After addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Validation: Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexanes), observing the consumption of the starting ketone.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(propan-2-yl)azetidin-3-ol. This intermediate can be purified by flash chromatography if necessary.
-
-
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.
-
Add hydrochloric acid (4.0 M in 1,4-Dioxane, 3.0-4.0 eq) dropwise at 0 °C.
-
Causality: A strong acid is required to cleave the tert-butyloxycarbonyl (Boc) group. The gaseous byproducts (isobutylene and CO₂) are easily removed. Using HCl directly facilitates the formation of the desired hydrochloride salt in a single step.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Validation: The formation of a white precipitate is indicative of successful salt formation. Monitor the disappearance of the Boc-protected intermediate by LC-MS.
-
Add Et₂O to the mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under high vacuum to yield 3-(Propan-2-yl)azetidin-3-ol hydrochloride.
-
Spectroscopic and Analytical Characterization
The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques. The following table outlines the predicted data based on the compound's structure.
| Technique | Predicted Spectroscopic Signature |
| ¹H NMR | (400 MHz, D₂O): Signals corresponding to the isopropyl methine (septet, ~2.0-2.2 ppm), two isopropyl methyl groups (doublet, ~0.9-1.1 ppm), and non-equivalent azetidine ring CH₂ protons (multiplets/diastereotopic, ~3.8-4.2 ppm). OH and NH protons may exchange with D₂O or appear as a broad singlet. |
| ¹³C NMR | (100 MHz, D₂O): Approximately 4 distinct carbon signals expected: isopropyl methine (CH), isopropyl methyls (CH₃), azetidine ring carbons (CH₂), and the quaternary C3-carbon bearing the hydroxyl group. |
| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₆H₁₃NO) at m/z = 116.1070.[14] |
| IR Spectroscopy | Broad absorption band for O-H and N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹). |
Chemical Stability and Reactivity
The reactivity of azetidines is dominated by their inherent ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under specific conditions.[2]
Acid-Catalyzed Decomposition
The primary stability concern for azetidines is degradation under acidic conditions.[15] The azetidine nitrogen is basic and readily protonated. This azetidinium ion is highly activated towards nucleophilic attack, leading to irreversible ring cleavage.
Caption: Mechanism of acid-catalyzed decomposition of the azetidine ring.
For 3-(Propan-2-yl)azetidin-3-ol hydrochloride, this means that while the compound is isolated as a stable salt, prolonged exposure to strong aqueous acid, especially at elevated temperatures, could lead to degradation. The stability is significantly higher than that of N-aryl azetidines, which can be destabilized by electronic effects.[16]
Protocol: Aqueous Stability Assessment by NMR
Objective: To determine the half-life (T₁/₂) of an azetidine compound at a specific pH.
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of the azetidine hydrochloride in DMSO.
-
Incubation: In an NMR tube, combine a buffered aqueous solution (e.g., D₂O with phosphate buffer adjusted to pH 7.4, or a DCl solution for acidic pH) with an internal standard (e.g., DSS or TMSP).
-
Initiate the experiment by adding a known volume of the DMSO stock solution to the NMR tube to achieve a final concentration of ~0.5-1.0 mM. Record this as time zero.
-
Time Points: Acquire a ¹H NMR spectrum at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours) while maintaining the sample at a constant temperature (e.g., 37 °C).
-
Analysis: Integrate a characteristic signal of the parent compound against the internal standard at each time point. Plot the natural logarithm of the remaining parent compound concentration versus time. The half-life can be calculated from the slope of the resulting line.[15]
Safe Handling and Storage
As with all amine-containing heterocyclic compounds, proper safety protocols are essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust. Use spark-proof tools and ground equipment to prevent static discharge.[18][19]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[20] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[18] The hydrochloride salt is expected to be hygroscopic, so protection from moisture is critical for long-term stability.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[19] Prevent entry into waterways.[20]
Conclusion and Future Outlook
3-(Propan-2-yl)azetidin-3-ol hydrochloride represents a valuable and synthetically accessible building block for drug discovery. Its rigid azetidine core, combined with the tertiary alcohol and isopropyl functionalities, provides medicinal chemists with a unique scaffold to enhance potency, selectivity, and ADME properties. The synthetic route outlined herein is robust and scalable, while an understanding of the compound's stability profile ensures its effective use in multi-step synthetic campaigns. As the demand for novel, three-dimensional chemical matter continues to grow, functionalized azetidines like the title compound are poised to play an increasingly important role in the development of next-generation therapeutics.
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